molecular formula C6H3F3O B133511 2,3,4-Trifluorophenol CAS No. 2822-41-5

2,3,4-Trifluorophenol

Cat. No.: B133511
CAS No.: 2822-41-5
M. Wt: 148.08 g/mol
InChI Key: IJGSULQFKYOYEU-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenol (CAS 2822-41-5) is a fluorinated aromatic compound with the molecular formula C₆H₃F₃O and a molecular weight of 148.08 g/mol . It is characterized by three fluorine atoms substituted at the 2-, 3-, and 4-positions of the phenolic ring. Key physicochemical properties include a melting point of 30–34°C, a boiling point of 69°C at 43 mmHg, a density of 1.46 g/mL at 25°C, and a refractive index of 1.465 . The compound is a white solid under standard conditions and is soluble in organic solvents like dichloromethane and ethanol .

This compound is synthesized via two primary routes: (1) hydrolysis of 2,3,4-trifluorobenzonitrile or (2) diazotization and subsequent hydroxylation of 2,3,4-trifluoroaniline . It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated hydroxybenzoic acids and heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorophenol can be synthesized through various methods. One common approach involves the fluorination of phenol derivatives. For instance, tetrafluorobenzene can be hydrolyzed in the presence of sulfuric acid and copper sulfate at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled fluorination of phenol or its derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

2,3,4-Trifluorophenol undergoes oxidative transformations under enzymatic and chemical conditions:

  • Biodegradation : Enzymatic oxidation via oxidative biodehalogenation produces dehalogenated metabolites. Studies using ¹⁹F NMR spectroscopy confirm the breakdown pathway, where microbial enzymes sequentially remove fluorine atoms, yielding intermediates such as fluorocatechols and ultimately mineralizing the compound .

  • Chemical Oxidation : While specific quinone products are not explicitly detailed in available literature, analogous fluorophenols oxidize to fluorinated quinones under strong oxidizing agents (e.g., KMnO₄ or CrO₃) .

Nucleophilic Aromatic Substitution

The compound’s fluorine atoms are susceptible to displacement under high-temperature, catalytic conditions:

Example Reaction
this compound reacts with ammonia in the presence of a copper catalyst to form 2,3,4-trifluoroaniline :

C H F O+NH Cu 180 250 CC H F NH +H O\text{C H F O}+\text{NH }\xrightarrow{\text{Cu 180 250 C}}\text{C H F NH }+\text{H O}

Key Conditions

  • Catalyst : Copper powder enhances reaction efficiency.

  • Solvents : Triethylamine or propylene glycol.

  • Yield : Optimized at 36–72 hours under pressurized ammonia .

Biodegradation Pathways

Environmental breakdown involves microbial enzymes that cleave C–F bonds:

Pathway StepEnzymes InvolvedProducts Formed
Initial dehalogenationDioxygenasesFluorocatechol isomers
Ring cleavageCatechol 1,2-dioxygenaseFluorinated aliphatic acids
DefluorinationHydrolasesCO₂, H₂O, F⁻

¹⁹F NMR studies track fluorine removal, revealing accumulation of intermediates like 3-fluoromuconic acid .

Comparative Reactivity

The positioning of fluorine atoms significantly influences reactivity compared to isomers:

CompoundReactivity in SubstitutionKey Applications
This compoundModerate (steric hindrance)Pharmaceutical intermediates
2,4,6-TrifluorophenolHigh (symmetrical)Polymer synthesis

Scientific Research Applications

Chemistry

Building Block for Synthesis:
TFP serves as a crucial building block in synthesizing more complex fluorinated organic compounds. Its unique reactivity allows for the development of new materials and catalysts.

Reactivity:

  • TFP undergoes various chemical reactions including oxidation to form quinones and reduction to yield fluorinated cyclohexanols.
  • It also participates in nucleophilic substitution reactions, making it versatile in organic synthesis.
Reaction TypeMajor ProductsCommon Reagents
OxidationTrifluoroquinonesPotassium permanganate
ReductionFluorinated cyclohexanolsLithium aluminum hydride
SubstitutionVarious fluorinated derivativesAmines, thiols

Biology

Biochemical Role:
TFP has demonstrated potential biological activities such as:

  • Antioxidant Properties: It can neutralize harmful free radicals, reducing oxidative stress within cells.
  • Enzyme Inhibition: TFP interacts with specific enzymes, influencing metabolic pathways and cellular functions.

Biodegradation Studies:
Research using 19F^{19}F NMR spectroscopy has shown that TFP undergoes biodegradation and oxidative biodehalogenation. This indicates its interaction with microbial enzymes, leading to its transformation into less harmful substances over time .

Medicine

Pharmaceutical Applications:
Ongoing research is exploring TFP's potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological processes makes it a candidate for further investigation in therapeutic applications.

Industrial Use

Production of Specialty Chemicals:
TFP is utilized in producing herbicides and fungicides due to its stability and reactivity. Its role as an intermediate in these applications is critical for developing effective agrochemicals .

Case Study 1: Biodegradation Mechanisms

A study published in Applied and Environmental Microbiology investigated the biodegradation pathways of fluorinated phenols, including TFP. The researchers employed 19F^{19}F NMR to analyze metabolite profiles during microbial degradation processes. The findings highlighted the enzymatic pathways involved in breaking down TFP into less toxic compounds .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the regioselectivity of TFP in organic synthesis, allowing for the creation of novel difluorinated and trifluorinated hydroxybenzoic acids. By utilizing protecting groups and organometallic intermediates, chemists were able to selectively functionalize TFP for advanced material development .

Mechanism of Action

The mechanism of action of 2,3,4-trifluorophenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorophenols exhibit distinct properties based on the number and position of fluorine substituents. Below is a comparison of 2,3,4-trifluorophenol with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Density (g/mL)
This compound 2822-41-5 C₆H₃F₃O 148.08 30–34 69 (43) 1.46
2,4,5-Trifluorophenol 2268-16-8 C₆H₃F₃O 148.08 45–48 72 (30) 1.48
2,3,5-Trifluorophenol 2268-15-7 C₆H₃F₃O 148.08 38–41 65 (40) 1.47
2,4-Difluorophenol 367-27-1 C₆H₄F₂O 130.09 33–35 58 (20) 1.38
3,5-Difluorophenol 2713-34-0 C₆H₄F₂O 130.09 62–65 89 (10) 1.43
Pentafluorophenol 771-61-9 C₆HF₅O 184.06 35–38 143 (760) 1.74

Key Observations :

  • Boiling Points: Increased fluorination lowers boiling points due to reduced molecular polarity and weaker intermolecular forces. For example, this compound boils at 69°C under reduced pressure, whereas pentafluorophenol (with five fluorines) has a higher boiling point (143°C at atmospheric pressure) due to greater molecular weight .
  • Melting Points: Symmetrical substitution (e.g., 3,5-difluorophenol) increases melting points compared to asymmetrical analogs (e.g., 2,4-difluorophenol) .
  • Density: Fluorine’s high electronegativity increases density; pentafluorophenol (1.74 g/mL) is denser than trifluorophenols .

Regioselective Functionalization

The position of fluorine substituents significantly influences reactivity. For example:

  • This compound undergoes regioselective lithiation at the 5-position (para to hydroxyl group) to form intermediates for carboxylation, yielding 2,3,4-trifluoro-5-hydroxybenzoic acid .
  • 2,4-Difluorophenol favors functionalization at the 5-position, while 3,5-difluorophenol reacts at the 2- and 6-positions due to steric and electronic effects .

Biological Activity

2,3,4-Trifluorophenol (TFP) is a fluorinated phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article provides an overview of the biological activity of TFP, including its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C6_6H3_3F3_3O and features three fluorine atoms attached to the phenolic ring. This unique structure influences its reactivity and interactions with biological systems.

Target Interactions

TFP interacts with biological targets primarily through hydrogen bonding and hydrophobic interactions . These interactions allow TFP to modulate various biochemical pathways, including:

  • Antioxidant Activity : TFP can neutralize free radicals, thereby reducing oxidative stress within cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions .

Biochemical Pathways

Studies indicate that TFP is involved in several biochemical processes:

  • Biodegradation : TFP undergoes biodegradation and oxidative biodehalogenation, which involves enzymatic interactions that facilitate the removal of halogen atoms .
  • Cell Signaling : The compound's incorporation into lipid membranes can alter membrane properties, influencing cell signaling pathways and gene expression .

Cellular Effects

TFP has been observed to affect various cellular processes:

  • Membrane Interaction : It interacts with lipid membranes, potentially altering their properties and affecting cellular metabolism.
  • Gene Expression Modulation : By influencing signaling pathways, TFP can lead to changes in gene expression patterns within cells.

Dosage Effects in Animal Models

Research on animal models indicates that the effects of TFP vary significantly with dosage:

  • Low Doses : Minimal toxic effects are observed at lower concentrations.
  • High Doses : Increased toxicity is noted at higher doses, leading to adverse effects on cellular functions and overall health .

Case Studies

Several studies have explored the biological activity of TFP:

  • Antimicrobial Properties : Research demonstrated TFP's effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : Using 19F NMR spectroscopy, studies revealed that TFP interacts with enzymes involved in biodegradation processes. Notably, it was shown to inhibit catechol 1,2-dioxygenase activity, leading to the accumulation of specific metabolites during degradation processes .

Applications in Research and Industry

TFP's unique properties make it valuable across various fields:

  • Chemical Synthesis : TFP serves as a building block for synthesizing more complex fluorinated organic compounds.
  • Pharmaceutical Development : Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug formulation .
  • Environmental Science : Its role in biodegradation processes positions TFP as a subject of interest in environmental remediation studies .

Summary of Biological Activities

Activity TypeDescription
AntioxidantNeutralizes free radicals
Enzyme InhibitionInhibits specific enzymes affecting metabolism
AntimicrobialEffective against various microbial strains
BiodegradationUndergoes biodegradation via enzymatic reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Trifluorophenol, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or hydrolysis of halogenated precursors. For example, describes NAS occurring preferentially para to hydrogen atoms in fluorinated benzene derivatives, with fluorine substituents influencing electron density . A common method involves reacting 1,2,3,4-tetrafluorobenzene with aqueous hydroxide under controlled pH and temperature to minimize side reactions. notes that the compound is commercially available as a white solid (98% purity) with a melting point of 30–34°C and boiling point of 43°C at 43 mmHg, suggesting thermal stability under mild conditions . Optimizing reaction time and stoichiometry is critical, as over-substitution can lead to polychlorinated/polyfluorinated byproducts.

Q. How can researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • <sup>19</sup>F NMR : To confirm fluorine substitution patterns and detect impurities (e.g., used <sup>19</sup>F NMR to identify trifluorophenol derivatives) .
  • HPLC-MS : For assessing purity and quantifying trace contaminants (e.g., lists trifluorophenols as reference standards for analytical method validation) .
  • Melting point analysis : The reported range (30–34°C) serves as a quick purity check .

Advanced Research Questions

Q. Why does this compound exhibit lower reactivity in enzymatic oxidation compared to other fluorophenols?

provides enzymatic oxidation rates for fluorophenols, showing that this compound has a conversion rate of 3.1 μmol·10<sup>−5</sup> min<sup>−1</sup> μmol enzyme<sup>−1</sup>, significantly lower than 3,4-difluorophenol (8.2) or 3-fluorophenol (6.7) . This may arise from steric hindrance due to the ortho-fluorine substituent or electronic effects. The trifluoro configuration likely disrupts enzyme-substrate binding in dehalogenating peroxidases, as seen in polychaete enzymes. Researchers should conduct molecular docking studies to map active-site interactions and compare kinetic parameters (e.g., Km, Vmax) with structurally similar substrates.

Q. How does the regioselectivity of electrophilic substitution reactions vary for this compound?

Fluorine’s electron-withdrawing nature directs electrophiles to positions with lower electron density. highlights that nucleophilic substitution in fluorinated aromatics occurs para to hydrogen atoms due to fluorine’s resonance effects . For electrophilic reactions (e.g., nitration, sulfonation), the remaining unsubstituted position (para to the hydroxyl group) is most reactive. Advanced studies should use computational tools (DFT calculations) to map charge distribution and validate predictions experimentally via <sup>19</sup>F/<sup>1</sup>H NMR monitoring.

Q. What are the implications of this compound’s electronic properties for its use in supramolecular chemistry?

The strong electronegativity of fluorine and the hydroxyl group’s hydrogen-bonding capacity make this compound a candidate for designing fluorinated ligands or host-guest systems. discusses fluorinated benzophenones in polymer synthesis, where fluorine enhances thermal stability and photophysical properties . Researchers could explore co-crystallization with electron-rich aromatics (e.g., pyridine derivatives) and analyze crystal packing via X-ray diffraction to assess halogen-bonding or π-π interactions.

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported physical properties of this compound?

lists a boiling point of 43°C at 43 mmHg, while other fluorophenols (e.g., 2,4,6-trifluorophenol in ) have higher melting points (49–51°C) . These variations may stem from purity differences or measurement conditions. Researchers should cross-reference data from multiple sources (e.g., PubChem, peer-reviewed journals) and replicate measurements using calibrated instruments.

Q. Why do enzymatic oxidation rates for fluorophenols vary across studies?

The lower reactivity observed in contrasts with higher rates for mono-/di-fluorophenols, possibly due to enzyme specificity . Researchers must standardize assay conditions (pH, temperature, enzyme source) and confirm substrate-enzyme compatibility. For instance, marine peroxidases (as in ) may have different active-site geometries compared to terrestrial fungal enzymes.

Q. Methodological Recommendations

Experimental Design for Studying Fluorophenol Reactivity

  • Control groups : Include structurally analogous compounds (e.g., 3,4-difluorophenol) to isolate electronic/steric effects.
  • Kinetic assays : Use stopped-flow techniques to capture rapid enzymatic reactions.
  • Computational modeling : Pair experimental data with DFT/MD simulations to predict reaction pathways.

Safety and Handling Protocols

  • Storage : Keep at 0–6°C in airtight containers to prevent degradation (per ) .
  • PPE : Use nitrile gloves and fume hoods due to potential toxicity (similar to chlorophenols in ) .

Tables

Fluorophenol Enzymatic Oxidation Rate (μmol·10<sup>−5</sup> min<sup>−1</sup> μmol enzyme<sup>−1</sup>)
3-Fluorophenol6.7
3,4-Difluorophenol8.2
This compound3.1
Data from
Property Value
Melting Point30–34°C
Boiling Point (43 mmHg)43°C
Molecular Weight148.08 g/mol
Data from

Properties

IUPAC Name

2,3,4-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSULQFKYOYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182469
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-41-5
Record name Phenol, 2,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3,4-Trifluorophenol
2,3,4-Trifluorophenol
2,3,4-Trifluorophenol

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